3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide
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Overview
Description
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide is a chemical compound with the molecular formula C11H13ClN2O2. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a chloroacetyl group and a phenoxy group, making it a valuable subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide typically involves the reaction of 2-chloroacetyl chloride with 2-aminophenol, followed by the addition of propanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted phenoxypropanamides .
Scientific Research Applications
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-[3-[(2-chloroacetyl)amino]phenyl]-: This compound has a similar structure but lacks the phenoxy group, making it less versatile in certain applications.
N-(2-Chloroacetyl)-2-aminophenol: This compound is structurally similar but does not include the propanamide group, limiting its use in some research settings.
Uniqueness
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
3-[2-[(2-chloroacetyl)amino]phenoxy]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-7-11(16)14-8-3-1-2-4-9(8)17-6-5-10(13)15/h1-4H,5-7H2,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITOEWGMZGJWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)OCCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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